![molecular formula C72H14O2 B1661922 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester CAS No. 160848-22-6](/img/no-structure.png)
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as PCBM, is a solubilized version of the buckminsterfullerene, C60 . It is one of the most commonly used electron-accepting materials in organic photovoltaic devices .
Molecular Structure Analysis
The molecular formula of this compound is C72H14O2 . It is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, tube, and many other shapes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 911 g/mol . The HOMO (Highest Occupied Molecular Orbital) level is -6.1 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) level is -3.7 eV .Wissenschaftliche Forschungsanwendungen
Application in Perovskite Solar Cells
- Specific Scientific Field : Organic Photovoltaics, Polymer Solar Cells, Perovskite Solar cells, OFETs, Electron transport layer materials .
- Summary of the Application : PCBM is a solubilized version of the buckminsterfullerene, C60, and is one of the most commonly used electron accepting materials in organic photovoltaic devices . It is more soluble than other fullerenes, which makes it more desirable when higher concentrations of the acceptor unit are required .
- Methods of Application or Experimental Procedures : The solubility of PCBM enables it to be dissolved in common solvents used for donor polymers, allowing the simultaneous casting of polymer and fullerene and the formation of an efficient bulk heterojunction . The higher solubility and longer carbon chain also makes PCBM more compatible with polymers so that phase separations can be better controlled, resulting in improved film morphology and higher performing OPV devices .
- Results or Outcomes Obtained : When used in a device with a donor polymer, PCBM enables rapid and efficient charge transfer and exciton dissociation . It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications .
Application in Organic Field-Effect Transistors (OFETs)
- Specific Scientific Field : Organic Electronics, Organic Field-Effect Transistors (OFETs) .
- Summary of the Application : PCBM is used in OFETs due to its high electron mobility .
- Methods of Application or Experimental Procedures : In OFETs, PCBM is used as the active layer. The device structure typically includes a gate electrode, a dielectric layer, an active layer (where PCBM is used), and source/drain electrodes .
- Results or Outcomes Obtained : The use of PCBM in OFETs has been shown to improve the device’s performance, including its charge carrier mobility .
Application in Enhancing Mechanical Properties of Lubricants and Plastics
- Specific Scientific Field : Material Science, Polymer Science .
- Summary of the Application : PCBM is used to improve the mechanical properties of lubricants and plastics .
- Methods of Application or Experimental Procedures : PCBM is mixed with the base material (lubricant or plastic) to enhance its properties. The exact method of application can vary depending on the specific requirements of the application .
- Results or Outcomes Obtained : The addition of PCBM can lead to improved mechanical properties, such as increased strength or durability .
Application in Encapsulated Organic Photovoltaic Electronic Devices
- Specific Scientific Field : Organic Photovoltaics, Encapsulated Organic Photovoltaic Electronic Devices .
- Summary of the Application : PCBM is used as an acceptor molecule in a polymer coating in encapsulated organic photovoltaic electronic devices . It enables or improves the conductivity, efficiency, voltage or other characteristics of the device .
- Methods of Application or Experimental Procedures : PCBM is mixed with the polymer coating material and applied to the device. The exact method of application can vary depending on the specific requirements of the application .
- Results or Outcomes Obtained : The use of PCBM in encapsulated organic photovoltaic electronic devices has been shown to improve the device’s performance, including its conductivity, efficiency, and voltage .
Application in Fabrication and Operation of Electronic Devices
- Specific Scientific Field : Electronics, Device Fabrication .
- Summary of the Application : PCBM is used in the fabrication and operation of electronic devices. It enables or improves the conductivity, efficiency, voltage or other characteristics of the device .
- Methods of Application or Experimental Procedures : PCBM is used in various stages of device fabrication, depending on the specific requirements of the application .
- Results or Outcomes Obtained : The use of PCBM in electronic devices has been shown to improve the device’s performance, including its conductivity, efficiency, and voltage .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
160848-22-6 |
|---|---|
Produktname |
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester |
Molekularformel |
C72H14O2 |
Molekulargewicht |
910.9 |
InChI |
InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
FIGVSQKKPIKBST-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



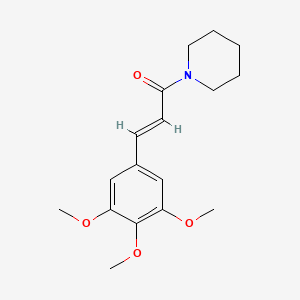

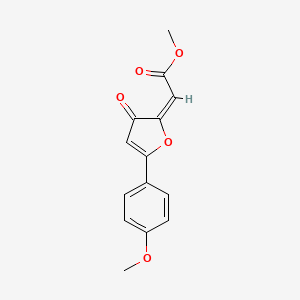
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)
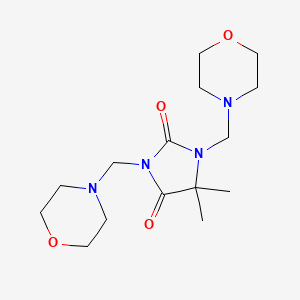
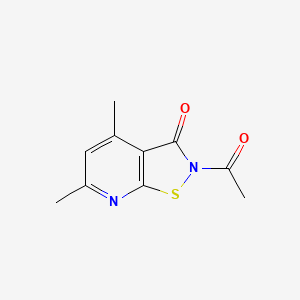
![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)
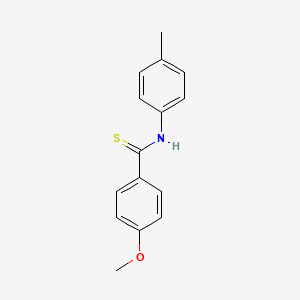
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

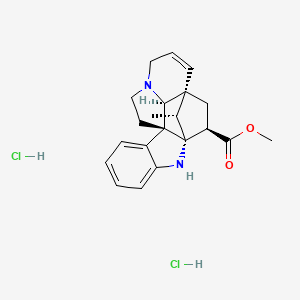
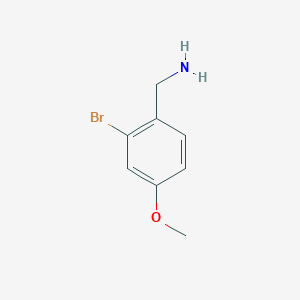
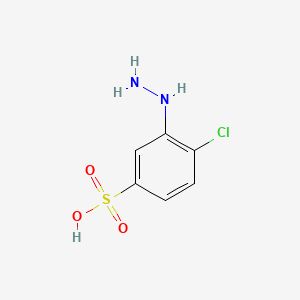
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)